molecular formula C25H15FO2 B12524525 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-33-5

2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12524525
CAS No.: 652138-33-5
M. Wt: 366.4 g/mol
InChI Key: BYQVRRWJZSZQLJ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This compound has a unique structure that includes a fluorophenyl group and a phenyl group attached to a naphthopyran core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically uses a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. This method is environmentally friendly and offers advantages such as reduced reaction times and higher selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its ability to undergo photochromic changes. Upon exposure to light, the compound undergoes a ring-opening reaction to form a merocyanine dye, which is intensely colored. This property is exploited in various applications, including photochromic lenses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one apart is its unique combination of a fluorophenyl group and a phenyl group, which enhances its photochromic properties and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

652138-33-5

Molecular Formula

C25H15FO2

Molecular Weight

366.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-6-phenylbenzo[h]chromen-4-one

InChI

InChI=1S/C25H15FO2/c26-22-13-7-6-12-19(22)24-15-23(27)21-14-20(16-8-2-1-3-9-16)17-10-4-5-11-18(17)25(21)28-24/h1-15H

InChI Key

BYQVRRWJZSZQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC(=CC3=O)C5=CC=CC=C5F

Origin of Product

United States

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